molecular formula C20H12BrFN6O2 B2380466 N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide CAS No. 1251584-26-5

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide

Cat. No. B2380466
CAS RN: 1251584-26-5
M. Wt: 467.258
InChI Key: YJHFWNRZHCSNLR-UHFFFAOYSA-N
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Description

“N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of coenzyme A, a molecule that plays a key role in metabolism . The compound also contains a methylsulfonyl group and a phenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the sulfonyl and amide groups, and this could affect its physical and chemical properties .


Chemical Reactions Analysis

Amines, such as the one in this compound, can act as weak bases, accepting a proton from water to form substituted ammonium ions . This property could make the compound reactive with acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar groups it contains .

Scientific Research Applications

Mu-opioid Receptor Interaction and Potential Obesity Treatment

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide has been studied for its interaction with opioid receptors, particularly the mu-opioid receptor subtype. This interaction has implications for potential obesity treatments. A derivative of this compound showed potent inhibition of the mu-opioid receptor, suggesting its role in animal feeding regulation and supporting its development as a potential agent for treating human obesity (Zhang et al., 2006).

GPBAR1 Agonist in Metabolic Syndrome Treatment

2-Phenoxy-nicotinamides, a class of compounds including N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, have been identified as potent agonists at the GPBAR1 receptor. These compounds are considered targets in treating obesity, type 2 diabetes, and metabolic syndrome. Extensive studies have highlighted their potential in optimizing GPBAR1 agonists with favorable properties for treating these conditions (Martin et al., 2013).

Corrosion Inhibition in Industrial Applications

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide derivatives have been studied for their corrosion inhibition effects, particularly on mild steel in hydrochloric acid solutions. These studies are vital in understanding the compound's potential in industrial applications where corrosion resistance is crucial (Chakravarthy et al., 2014).

Biochemical Assays and Disease Link Studies

Nicotinamide derivatives, including N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, have been extensively used in biochemical assays to study their substrate scope and potential for inhibitor development. NNMT (Nicotinamide N-methyltransferase), an enzyme closely linked with this compound, has been linked to diseases like cancer, Parkinson's disease, diabetes, and obesity. Developing assays for these compounds provides insights into disease mechanisms and potential therapeutic approaches (van Haren et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with biological molecules in the body to exert its effects .

properties

IUPAC Name

5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrFN6O2/c21-14-3-1-2-13(8-14)19-24-18(30-26-19)10-27-20(29)17-9-16(25-28(17)11-23-27)12-4-6-15(22)7-5-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHFWNRZHCSNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide

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